Dodecane-13C12

Description

The exact mass of the compound (~13~C_12_)Dodecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

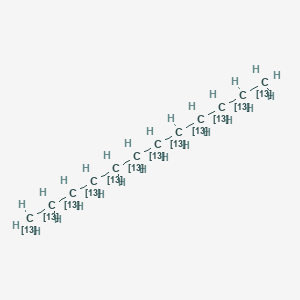

Structure

3D Structure

Properties

IUPAC Name |

(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRUBQQJIBEYMU-WCGVKTIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745802 | |

| Record name | (~13~C_12_)Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-43-3 | |

| Record name | (~13~C_12_)Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-43-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Principles of Isotopic Labeling in Chemical and Biological Sciences

Isotopic labeling is a technique that involves the use of isotopes to trace the journey of atoms through a reaction or a biological system. creative-proteomics.comfiveable.me In this method, an atom in a molecule is replaced by its isotope, which has the same number of protons but a different number of neutrons. musechem.com This difference in neutron number results in a different atomic mass but does not significantly alter the chemical properties of the molecule. musechem.commetwarebio.com

The core principle lies in the ability to distinguish these labeled molecules from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. musechem.commetwarebio.com These methods detect the mass difference or unique nuclear properties of the isotope, allowing researchers to follow the labeled molecule through complex processes. musechem.commetwarebio.com This provides invaluable insights into metabolic pathways, reaction mechanisms, and the distribution of substances within a system, without disturbing the natural processes. creative-proteomics.com

Stable isotopes, such as Carbon-13 (¹³C), are non-radioactive and are favored for studies that require long-term tracing or are conducted in living organisms. creative-proteomics.com

Strategic Utility of Fully 13c Labeled N Alkanes in Mechanistic Investigations

Fully ¹³C-labeled n-alkanes, like Dodecane-13C12, offer significant advantages for in-depth mechanistic studies. researchgate.net The complete labeling of the carbon backbone with ¹³C maximizes the mass difference between the labeled and unlabeled molecules, providing a clear and strong signal in mass spectrometry. nih.gov This is particularly beneficial in complex biological or environmental samples where numerous other compounds are present.

The strategic utility of these fully labeled compounds includes:

Metabolic Flux Analysis: Precisely quantifying the flow of carbon through various metabolic pathways. fiveable.menih.gov

Environmental Fate and Transport: Tracking the degradation and movement of pollutants like hydrocarbons in the environment. smolecule.comsymeres.com

Reaction Mechanism Elucidation: Determining the step-by-step transformation of molecules in chemical reactions. symeres.comacs.org

The use of fully ¹³C-labeled alkanes provides a high degree of certainty and detail, enabling a more complete understanding of the processes under investigation. researchgate.net

Scope and Significance of Dodecane 13c12 Applications Across Scientific Disciplines

Chemical Synthesis Routes for Per-13C-Labeled Aliphatic Hydrocarbons

The synthesis of this compound, a saturated alkane with all twelve carbon atoms as the ¹³C isotope, requires a strategy that builds the carbon chain from smaller, readily available ¹³C-labeled precursors. While a specific multi-step synthesis for this compound is not widely published, established organometallic coupling reactions provide a logical and feasible pathway.

A plausible synthetic approach involves the coupling of smaller ¹³C-labeled alkyl fragments, followed by a final reduction step. Key reactions applicable to this synthesis include the Wurtz reaction and Grignard reagent coupling.

Wurtz-type Coupling: The Wurtz reaction, which couples two alkyl halides in the presence of sodium metal, can be adapted for this purpose. nih.govmusechem.comlibretexts.org For the synthesis of this compound, a ¹³C-labeled hexyl halide, such as 1-bromohexane-¹³C₆, would be required. The reaction proceeds as follows:

2 ¹³C₆H₁₃Br + 2 Na → ¹³C₁₂H₂₆ + 2 NaBr

This method is particularly suitable for creating symmetrical alkanes. sciforum.net

Grignard Reagent Coupling: A more versatile approach involves the use of Grignard reagents. rsc.orgnih.govlibretexts.org This method allows for the coupling of different alkyl groups, although for a symmetrical alkane like dodecane, a similar strategy to the Wurtz reaction would be employed. A ¹³C-labeled hexylmagnesium bromide (¹³C₆H₁₃MgBr) could be reacted with a ¹³C-labeled hexyl halide.

An alternative Grignard-based approach could involve the reaction of a ¹³C-labeled Grignard reagent with a suitable electrophile. For instance, coupling two six-carbon units or building the chain sequentially.

Final Hydrogenation Step: A common strategy in alkane synthesis is the catalytic hydrogenation of a corresponding alkene. frontiersin.orgcambridge.orgunimi.it This could involve the synthesis of dodecene-¹³C₁₂ first, followed by its reduction to this compound using hydrogen gas and a metal catalyst such as palladium or platinum. cambridge.orgunimi.it

A potential multi-step synthesis could therefore be:

Preparation of ¹³C-labeled Hexyl Bromide: Starting from a commercially available, smaller ¹³C-labeled building block.

Coupling Reaction: Using either a Wurtz-type reaction or a Grignard coupling to form the twelve-carbon chain.

Purification: Removal of byproducts and unreacted starting materials.

The table below outlines a hypothetical multi-step synthesis for this compound.

| Step | Reaction | Reactants | Product | Purpose |

| 1 | Grignard Reagent Formation | ¹³C₆H₁₃Br, Mg, Ether | ¹³C₆H₁₃MgBr | Creation of a nucleophilic six-carbon unit. |

| 2 | Coupling | ¹³C₆H₁₃MgBr, ¹³C₆H₁₃Br | ¹³C₁₂H₂₆ | Formation of the twelve-carbon backbone. |

| 3 | Purification | Crude ¹³C₁₂H₂₆ | Pure ¹³C₁₂H₂₆ | Isolation of the final product. |

Advanced Techniques for Isotopic Enrichment and Purification of this compound

Achieving high isotopic purity is critical for the applications of this compound. The primary challenges in purification are the removal of any remaining unlabeled or partially labeled dodecane molecules and other hydrocarbon impurities. Since isotopologues have nearly identical physicochemical properties, their separation is non-trivial. washington.edu

Preparative Gas Chromatography (pGC): This is a powerful technique for the separation and purification of volatile compounds, including isotopes. researchgate.netoup.com An analytical gas chromatograph can be modified with a collection system to isolate specific peaks from the effluent. oup.comcurtin.edu.au For this compound, a pGC system with a suitable column can separate it from any remaining unlabeled dodecane due to the slight difference in retention time caused by the isotopic substitution. Cryogenic traps are often used to collect the purified fractions. curtin.edu.au

High-Performance Liquid Chromatography (HPLC): While less common for non-polar hydrocarbons, specialized normal-phase HPLC methods can be developed for purification. washington.edu

Urea Adduction: This technique can be used to separate linear n-alkanes from branched or cyclic hydrocarbons. The n-alkanes form crystalline inclusion complexes with urea, which can then be separated and decomposed to recover the purified alkanes. harvard.edu

The following table summarizes the purification techniques.

| Technique | Principle | Application to this compound |

| Preparative Gas Chromatography (pGC) | Separation based on volatility and interaction with a stationary phase. | Isolation of this compound from unlabeled or partially labeled dodecane and other volatile impurities. |

| Normal-Phase HPLC | Separation based on polarity. | Removal of more polar impurities. |

| Urea Adduction | Formation of inclusion complexes with linear alkanes. | Separation of this compound from any branched or cyclic byproducts. |

Characterization of Isotopic Incorporation and Purity in Synthesized this compound

The confirmation of isotopic incorporation and the determination of isotopic purity are crucial final steps. The primary analytical techniques for this are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the definitive method for determining isotopic purity. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass information for each component. cambridge.org For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) of 182.25, which is 12 mass units higher than that of unlabeled dodecane (C₁₂H₂₆, m/z = 170.33). sigmaaldrich.comlibretexts.orgmsu.edu The relative abundance of the peak at m/z 182 versus any peak at m/z 170 would give a direct measure of the isotopic purity. researchgate.net The fragmentation pattern of this compound would also be shifted by 12 mass units compared to its unlabeled counterpart. libretexts.orgmsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy is a powerful tool to confirm the incorporation of ¹³C atoms at all positions in the molecule. crunchchemistry.co.uk In a proton-decoupled ¹³C-NMR spectrum of this compound, the symmetry of the molecule would result in six distinct signals for the twelve carbon atoms. nih.govsigmaaldrich.com The chemical shifts would be similar to those of unlabeled dodecane, but the signals would be significantly enhanced due to the high ¹³C enrichment. crunchchemistry.co.uk The presence of ¹³C-¹³C coupling would lead to complex splitting patterns, providing further confirmation of the per-labeling. researchgate.net

The expected analytical data for this compound is summarized below.

| Analytical Technique | Expected Result | Information Provided |

| GC-MS | Molecular ion peak at m/z 182.25. sigmaaldrich.com | Confirms the mass of the fully labeled compound and allows for the calculation of isotopic purity by comparing with the intensity of any unlabeled signal at m/z 170. |

| ¹³C-NMR | Six distinct, highly intense signals with complex ¹³C-¹³C coupling. | Confirms the incorporation of ¹³C at all twelve carbon positions. |

Scale-Up Considerations and Challenges in ¹³C-Labeled Dodecane Production

The transition from laboratory-scale synthesis to larger-scale production of this compound is fraught with challenges, primarily revolving around cost, efficiency, and the availability of starting materials.

Cost and Availability of Starting Materials: The primary impediment to large-scale production is the high cost of ¹³C-labeled precursors. rsc.orguk-cpi.com For a molecule like this compound, which requires twelve ¹³C atoms, the cumulative cost of the starting materials can be substantial. The availability of these precursors in large quantities can also be limited. researchgate.net

Reaction Efficiency and Yield: To minimize the loss of expensive labeled material, each step in the synthesis must have a very high yield. sigmaaldrich.com Reactions need to be robust, reproducible, and easily scalable. Side reactions must be minimized to simplify purification and maximize the recovery of the desired product.

Purification at Scale: Purification methods that are feasible in the lab, such as preparative GC, can become bottlenecks at larger scales due to limitations in sample loading and throughput. researchgate.netoup.com Developing scalable and efficient purification protocols is therefore a critical consideration.

Waste Management: The synthesis of isotopically labeled compounds can generate chemical waste. Developing sustainable processes that minimize waste is an important aspect of scaling up production. researchgate.net

The table below highlights the key challenges in the scale-up of this compound production.

| Challenge | Description | Mitigation Strategies |

| High Cost of Precursors | ¹³C-labeled starting materials are expensive. rsc.orguk-cpi.com | Development of more cost-effective routes from simpler ¹³C sources; optimization of reaction yields to minimize waste. |

| Synthetic Route Efficiency | Multi-step syntheses can lead to significant product loss. | Selection of high-yield, robust reactions; process optimization to minimize side products. |

| Scalable Purification | Lab-scale purification methods may not be suitable for large quantities. | Development of efficient, high-throughput purification techniques; process design to minimize impurities. |

| Isotopic Dilution | Contamination with natural abundance carbon can reduce isotopic purity. | Strict control of all reagents and solvents to ensure they are free from natural abundance carbon sources. |

Mass Spectrometry-Based Approaches for Isotope Ratio Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled molecules due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique for determining the carbon isotope ratios of individual compounds within a complex mixture. ucdavis.eduoregonstate.edu In this method, the sample is first injected into a gas chromatograph (GC), which separates the various components. ut.ee As the separated compounds, such as this compound, elute from the GC column, they are passed through a high-temperature combustion reactor (typically around 1000°C). ucalgary.ca This process converts the organic compounds into carbon dioxide (CO₂) gas. ut.eeucalgary.ca The resulting CO₂ is then introduced into an isotope ratio mass spectrometer (IRMS), which precisely measures the ratio of ¹³CO₂ to ¹²CO₂. ut.ee

This technique is widely used for compound-specific isotope analysis (CSIA) and can achieve high precision, often with a standard deviation in δ¹³C values of around ±0.2‰ to 0.3‰. ucdavis.edudshs-koeln.deresearchgate.net The δ¹³C value is a standardized way of expressing the ratio of ¹³C to ¹²C relative to a standard. ut.ee For this compound, which is highly enriched in ¹³C, the δ¹³C values would be exceptionally high compared to natural abundance levels. The high efficiency of modern GC columns is crucial for separating dodecane from other hydrocarbons that might be present in a sample, ensuring accurate isotope ratio determination for the specific compound of interest. thermofisher.com

Table 1: Key Steps in GC-C-IRMS Analysis of this compound

| Step | Description |

| Injection & Separation | The sample containing this compound is injected into a gas chromatograph, where it is vaporized and separated from other compounds based on its boiling point and interaction with the GC column's stationary phase. |

| Combustion | As this compound elutes from the GC column, it enters a combustion furnace where it is quantitatively converted to ¹³CO₂. |

| Introduction to IRMS | The resulting ¹³CO₂ gas is transferred to the isotope ratio mass spectrometer. |

| Isotope Ratio Measurement | The IRMS measures the precise ratio of the heavy isotope (¹³C) to the light isotope (¹²C) in the CO₂ derived from the dodecane. |

This table outlines the sequential process of analyzing this compound using GC-C-IRMS, from initial separation to final isotopic measurement.

High-Resolution Mass Spectrometry (HRMS) offers the capability to resolve and identify molecules with very small mass differences, making it an invaluable tool for studying isotopically labeled compounds. waters.comnih.gov Unlike unit-resolution mass spectrometers, HRMS instruments, such as Orbitrap and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers, can distinguish between different isotopologues—molecules that differ only in their isotopic composition. thermofisher.comnih.gov

For this compound, HRMS can be used to observe its unique isotopic signature with high mass accuracy. This is particularly important in metabolic tracing studies, where this compound might be used as a substrate to follow its metabolic fate. nih.govnih.gov As the ¹³C atoms from dodecane are incorporated into various metabolites, HRMS can detect and identify these labeled metabolites by their increased mass. uu.nlpharmaron.com The high resolving power of these instruments can even reveal the "isotopic fine structure" of a molecule, which is the pattern of peaks arising from the presence of different isotopes. waters.comchemrxiv.org This level of detail increases the confidence in the identification of labeled compounds within complex biological matrices. waters.com

Table 2: Application of HRMS in this compound Analysis

| Application | Description |

| Isotopologue Profiling | HRMS can distinguish this compound from its unlabeled counterpart and from partially labeled isotopologues, providing a detailed profile of the isotopic enrichment. |

| Metabolite Tracing | In biological systems, HRMS can track the incorporation of ¹³C from this compound into downstream metabolites, elucidating metabolic pathways. |

| Confirmation of Elemental Composition | The high mass accuracy of HRMS helps to confirm the elemental composition of this compound and its labeled derivatives. |

This table summarizes the primary applications of High-Resolution Mass Spectrometry in the analysis of this compound and its metabolic products.

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used for structural elucidation. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented, and then the resulting fragment ions (product ions) are analyzed in a second mass analyzer. caltech.edu

When applied to this compound, MS/MS can be used for "fragment isotope mapping." By selecting the molecular ion of this compound and inducing fragmentation, the resulting fragment ions will also be fully labeled with ¹³C. The fragmentation pattern of this compound will be shifted to higher masses compared to unlabeled dodecane. researchgate.net This technique is particularly useful in metabolic studies where ¹³C from this compound is incorporated into larger, more complex metabolites. By performing MS/MS on these labeled metabolites, it is possible to determine which parts of the molecule contain the ¹³C atoms, providing insights into the specific biochemical reactions that have occurred. nih.govwashington.edu This approach allows for the elucidation of metabolic pathways and the positional tracking of the ¹³C label within a molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C Positional Isotope Tracking

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For ¹³C-labeled compounds like this compound, NMR is particularly useful for determining the position and abundance of the ¹³C isotope.

Quantitative ¹³C-NMR (qNMR) can be used to determine the isotopic abundance of ¹³C at specific positions within a molecule. researchgate.netresearchgate.net While ¹H-NMR is more common for quantification due to its higher sensitivity, ¹³C-NMR offers a much larger chemical shift range, which often results in better signal separation for complex molecules. magritek.com

In a ¹³C-NMR spectrum of this compound, the signals from the carbon atoms will be significantly enhanced due to the 99% enrichment of ¹³C. libretexts.org By comparing the integrals of the ¹³C signals to an internal or external standard of known concentration, it is possible to quantify the amount of this compound in a sample. ox.ac.uk This technique is also invaluable for analyzing the derivatives of this compound formed in metabolic or chemical reactions. By observing the ¹³C signals in the product molecules, one can determine the extent of ¹³C incorporation and, in some cases, the specific positions of the labels. libretexts.org

Table 3: Parameters for Quantitative ¹³C-NMR

| Parameter | Importance for Quantification |

| Relaxation Delay (d1) | Must be sufficiently long (at least 5 times the longest T1 relaxation time) to ensure all nuclei fully relax between pulses, which is crucial for accurate integration. ox.ac.uk |

| Pulse Angle | A 90° pulse angle is often used to maximize the signal. |

| Number of Scans | A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, especially for less concentrated samples. |

| Internal/External Standard | A compound with a known concentration is required for absolute quantification. |

This table highlights key experimental parameters that must be optimized for accurate quantitative analysis using ¹³C-NMR.

Multi-dimensional NMR techniques, such as 2D NMR, provide even more detailed structural information by correlating the signals of different nuclei within a molecule. wikipedia.orglibretexts.org For analyzing the complex isotopic networks that can arise from the metabolism of this compound, 2D NMR experiments are particularly powerful. nih.govrsc.org

Experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate the chemical shifts of ¹³C nuclei with directly attached ¹H nuclei. wikipedia.org In the context of this compound and its metabolites, an HSQC spectrum would show cross-peaks for each C-H bond where the carbon is ¹³C. This can be used to trace the ¹³C label through a metabolic network. Other 2D NMR techniques, such as COSY and TOCSY, can reveal ¹H-¹H coupling networks, which, when combined with ¹³C information from HSQC, can help to piece together the structure of labeled metabolites. nih.gov These methods are essential for untangling the complex web of reactions that can occur in biological systems. nih.gov

Chromatographic Separation Techniques Integrated with Isotopic Detectors

The hyphenation of chromatographic separation with isotopic detection provides a powerful tool for the analysis of 13C-labeled compounds like this compound. Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) stands out as a primary technique for such applications. ucdavis.eduucalgary.cathermofisher.com

In a typical GC-C-IRMS setup, the sample containing this compound is first injected into a gas chromatograph. ucdavis.eduucalgary.ca The GC separates the various components of the mixture based on their volatility and interaction with the stationary phase of the chromatographic column. ijpsjournal.comrochester.edu For n-alkanes, a common approach involves using a non-polar column, such as one with a DB-5ms UI stationary phase, and a temperature program that effectively separates compounds based on their boiling points. ucdavis.edu

Following separation in the GC, the eluted compounds, including this compound, are directed to a combustion interface. ucdavis.eduucalgary.cathermofisher.com Inside a high-temperature (typically around 1000°C) combustion reactor containing oxidizing agents like copper oxide and nickel oxide, the organic compounds are quantitatively converted to carbon dioxide (CO2) and water. ucdavis.eduucalgary.ca The water is subsequently removed by a water trap, often a Nafion™ dryer. ucdavis.eduucalgary.ca

The resulting pulses of CO2 gas, now carrying the isotopic signature of the separated analytes, are introduced into the ion source of an isotope ratio mass spectrometer (IRMS). The IRMS measures the ratio of the heavier isotope (13CO2) to the lighter isotope (12CO2). ucalgary.ca This allows for the precise determination of the 13C enrichment of the this compound. The data is typically reported in delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (V-PDB) international standard. oiv.int

The precision of GC-C-IRMS measurements is critical. For instance, in the analysis of n-alkanes, a precision of less than ±0.4‰ for δ13C can be achieved. ucdavis.edu The accuracy of the method relies on careful calibration using reference materials with known isotopic compositions. ucdavis.edu

Table 1: Typical GC-C-IRMS Parameters for n-Alkane Analysis ucdavis.eduthermofisher.com

| Parameter | Value |

| Gas Chromatograph | |

| Column | Agilent DB-5ms UI (60 m x 0.25 mm ID x 1 µm film thickness) or similar |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial hold, followed by ramping to a final temperature (e.g., 50°C hold, then ramp to 310°C) |

| Combustion Interface | |

| Reactor Temperature | ~1000°C |

| Oxidizing Agent | Copper Oxide/Nickel Oxide wires |

| Isotope Ratio Mass Spectrometer | |

| Detector | Measures m/z 44 (12CO2) and 45 (13CO2) |

| Reference Standard | V-PDB |

High-performance liquid chromatography (HPLC) can also be coupled with IRMS (HPLC-IRMS) for the analysis of less volatile 13C-labeled compounds. oiv.int While GC is well-suited for dodecane, HPLC offers an alternative for other applications. The integration of HPLC with mass spectrometry, particularly LC-MS/MS, is a powerful technique for the structural elucidation and quantification of various compounds. ijpsjournal.com

Emerging Spectroscopic Methods for In Situ 13C Isotopic Analysis

While chromatographic methods coupled with IRMS are highly effective, they typically involve sample destruction. Emerging spectroscopic techniques offer the potential for non-destructive, in situ analysis of 13C isotopic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

13C NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules by providing information about the carbon skeleton. acs.orgunl.edu For isotopically labeled compounds like this compound, 13C NMR can directly detect the enriched carbon atoms. In situ 13C Magic Angle Spinning (MAS) NMR has been used to study hydrocarbon pool compounds in catalytic processes. researchgate.net The chemical shifts in a 13C NMR spectrum are indicative of the chemical environment of the carbon atoms. For alkanes, signals typically appear in the range of 10–75 ppm. acs.org While standard 1D 13C NMR can be used, 2D NMR techniques like Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) can provide more detailed structural information and have been applied to characterize mixtures of linear and branched alkanes. nih.gov

Table 2: General 13C NMR Chemical Shift Ranges for Alkanes acs.org

| Carbon Type | Chemical Shift (ppm) |

| Primary (CH3) | 8 - 30 |

| Secondary (CH2) | 15 - 55 |

| Tertiary (CH) | 20 - 60 |

| Quaternary (C) | 25 - 50 |

Raman Spectroscopy:

Raman spectroscopy is another vibrational spectroscopy technique that can be used for isotopic analysis. It measures the inelastic scattering of monochromatic light. The frequency shift between the incident and scattered light corresponds to the vibrational modes of the molecule. The substitution of a 12C atom with a 13C atom in this compound will result in a measurable shift in the vibrational frequencies of the C-C and C-H bonds, allowing for isotopic differentiation. Recent advancements in Raman spectrometry have focused on improving the precision of δ13C measurements of CO2, which could potentially be adapted for the analysis of hydrocarbons. researchgate.net

Cavity Ring-Down Spectroscopy (CRDS):

Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive absorption spectroscopy technique. pnas.org It has been successfully integrated with gas chromatography and a combustion unit (GC-C-CRDS) for the high-precision measurement of 13C/12C isotope ratios in organic compounds. pnas.org In this setup, similar to GC-C-IRMS, the sample is separated by GC and combusted to CO2. The CRDS then measures the concentration of 12CO2 and 13CO2 by monitoring the decay rate of light in a high-finesse optical cavity. pnas.org This technique has shown promise as a lower-cost and more portable alternative to IRMS. pnas.org

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The isotopic substitution of 12C with 13C in dodecane would cause a shift in the absorption bands associated with carbon atom vibrations. In situ measurements of carbon stable isotope ratios in other matrices, such as dissolved carbonates in water, have been demonstrated using portable FTIR instruments. ijcea.org This suggests the potential for developing in situ FTIR methods for analyzing 13C-labeled hydrocarbons like this compound.

These emerging spectroscopic techniques, while still under development for routine analysis of compounds like this compound, hold significant promise for future applications requiring in situ and non-destructive isotopic analysis.

Research Applications of Dodecane 13c12 As a Tracing Agent

Environmental Biogeochemistry and Fate Studies of Hydrocarbons

In the field of environmental science, Dodecane-13C12 is an indispensable tool for studying the fate and impact of hydrocarbon contaminants. Its labeled carbon atoms act as a distinct signature, enabling scientists to follow the path of dodecane (B42187) in soil, water, and sediment, and to identify the microorganisms involved in its breakdown.

Elucidation of Alkane Biodegradation Pathways in Environmental Matrices

The microbial degradation of n-alkanes like dodecane is a critical process for the natural attenuation of petroleum contamination. This process is initiated by enzymes known as alkane hydroxylases, which introduce an oxygen atom into the alkane molecule. frontiersin.org There are several known aerobic degradation pathways, including monoterminal, biterminal, and subterminal oxidation. frontiersin.org

Monoterminal Oxidation: The most common pathway, where oxidation occurs at one end of the alkane chain, converting it to a primary alcohol (1-dodecanol). nih.gov This is further oxidized to an aldehyde and then to a fatty acid (dodecanoic acid), which enters the central metabolism via β-oxidation. nih.govmdpi.com

Subterminal Oxidation: This pathway begins with the oxidation of an internal carbon atom, forming a secondary alcohol, which is then converted to a ketone. mdpi.com

By introducing this compound into an environmental sample (such as contaminated soil or water), researchers can trace the ¹³C label as it is incorporated into these various metabolic intermediates. researchgate.net Analysis of the labeled metabolites allows for the definitive identification of the active degradation pathways in a specific environment and under specific conditions. For example, detecting ¹³C-labeled 1-dodecanol (B7769020) and dodecanoic acid confirms the activity of the monoterminal oxidation pathway. This approach overcomes the challenge of distinguishing between the contaminant-derived metabolites and structurally similar compounds from other natural carbon sources.

Several enzyme systems are responsible for the initial attack on alkanes, and their substrate preferences vary. nih.govresearchgate.net this compound can be used to probe the activity and substrate range of these diverse enzyme systems in complex microbial communities.

Table 1: Key Alkane Hydroxylase Systems in Bacteria

| Enzyme System | Typical Substrate Range | Gene Designation (example) | Description |

| Alkane monooxygenase (AlkB) | Medium-chain alkanes (C5-C16) | alkB | An integral membrane non-heme iron monooxygenase. nih.govnih.gov |

| Cytochrome P450 hydroxylases | Medium- to long-chain alkanes (C12-C36) | cyp153 | A soluble enzyme system often highly expressed in the presence of longer alkanes. nih.govresearchgate.net |

| AlmA-like monooxygenases | Long-chain alkanes (>C20) | almA | A flavin-binding monooxygenase involved in the degradation of very long-chain alkanes. nih.govresearchgate.net |

Tracing Carbon Flow and Mineralization Rates in Soil and Aquatic Ecosystems

Understanding where the carbon from a contaminant ends up is crucial for assessing its environmental impact. This compound enables precise tracking of carbon flow through different trophic levels and environmental compartments. nih.gov When microorganisms metabolize this compound, the ¹³C label is incorporated into their cellular components (biomass) and also released as ¹³CO₂ through respiration.

Investigating Hydrocarbon Sequestration and Bioavailability in Contaminated Sites

Not all contaminants in the environment are available to be degraded by microorganisms. mdpi.com A portion may become tightly bound (sequestered) to soil particles or organic matter, reducing its bioavailability. mdpi.com Bioavailability refers to the fraction of a chemical that can be taken up by an organism. mdpi.com

This compound is used to differentiate between the bioavailable and sequestered fractions of the contaminant. By adding the labeled compound to a soil sample, researchers can track its partitioning over time. The fraction that is incorporated into microbial biomass or mineralized to ¹³CO₂ is considered bioavailable. The remaining ¹³C detected in the soil matrix, which cannot be easily extracted or degraded, represents the sequestered portion. These studies are vital for creating accurate risk assessments for contaminated sites and for designing effective remediation strategies that target the bioavailable, and therefore most hazardous, fraction of the contaminant.

Fundamental Mechanistic Research in Combustion and Oxidation Processes

The combustion of long-chain alkanes like dodecane, a primary component of diesel and jet fuel, involves thousands of elementary reactions. cornell.eduresearchgate.net Understanding these complex reaction networks is essential for developing more efficient engines and cleaner fuels.

Reaction Mechanism Elucidation in Hydrocarbon Combustion with 13C Tracers

The high-temperature oxidation of n-dodecane begins with the breaking of C-C or C-H bonds to form smaller radical species. researchgate.netnih.gov These radicals then undergo a cascade of reactions, including decomposition (β-scission), isomerization, and oxidation, leading to the formation of a wide array of intermediate products before eventually producing CO₂, water, and energy. cornell.eduresearchgate.net

Using this compound as the fuel in controlled combustion experiments allows researchers to trace the carbon backbone as it fragments and reforms. By analyzing the isotopic composition of the intermediate and final products using techniques like mass spectrometry, scientists can map the flow of carbon through different reaction channels. For example, by identifying which smaller molecules contain the ¹³C label, researchers can confirm the primary points of C-C bond fission in the original dodecane molecule under specific temperature and pressure conditions. This experimental data is crucial for validating and refining the detailed chemical kinetic models that are used to simulate combustion processes in engines. llnl.govsae.orgcore.ac.uk

Table 3: Major Reaction Classes in n-Dodecane High-Temperature Combustion

| Reaction Class | Description | Role in Combustion |

| Unimolecular Fuel Decomposition | The initial breaking of the dodecane molecule into smaller alkyl radicals. | Initiates the reaction sequence. |

| H-atom Abstraction | A radical removes a hydrogen atom from the fuel or an intermediate species, creating a new radical. | Propagates the radical chain reactions. |

| Alkyl Radical Isomerization | The internal rearrangement of atoms within an alkyl radical. | Leads to the formation of different isomers. |

| β-Scission | An alkyl radical breaks a C-C bond, producing an alkene and a smaller alkyl radical. | A key pathway for fuel cracking into smaller molecules. researchgate.net |

| Radical Recombination | Two radicals combine to form a stable molecule. | Terminates radical chain reactions. |

Fuel Pyrolysis and Soot Formation Studies Using Isotopic Labeling

The use of this compound as an isotopic tracer is a powerful technique for elucidating the complex chemical pathways involved in fuel pyrolysis and the subsequent formation of soot. Pyrolysis, the thermal decomposition of fuel in the absence of oxygen, breaks down large hydrocarbon molecules like dodecane into smaller, more reactive fragments. These fragments, including acetylene, polycyclic aromatic hydrocarbons (PAHs), and their radicals, are known precursors to soot particles. osti.govresearchgate.net

By replacing standard n-dodecane with this compound in controlled laboratory experiments, researchers can precisely track the journey of carbon atoms from the parent fuel molecule into various gaseous intermediates and ultimately into the solid soot particles. osti.govtue.nl The heavy carbon isotope (¹³C) acts as a label that can be detected using advanced analytical techniques such as mass spectrometry. This allows for the unambiguous identification of which products are formed directly from the fuel and helps to quantify the reaction rates of different formation pathways. researchgate.net

Isotopic labeling studies with this compound are instrumental in validating and refining detailed kinetic models of combustion. These models, which consist of thousands of elementary reactions, aim to predict the formation of pollutants like soot under various conditions. tue.nl The experimental data derived from tracing ¹³C provides rigorous constraints for these models, helping to identify critical reaction pathways that lead to soot inception and growth. For instance, by analyzing the ¹³C distribution in different PAHs, researchers can determine their specific formation and growth mechanisms, which is crucial for developing strategies to mitigate soot emissions from engines. osti.gov

Table 1: Key Soot Precursors and Intermediates Traceable with this compound This table outlines major chemical species formed during the pyrolysis of dodecane. Using this compound allows researchers to trace the incorporation of the labeled carbon into these molecules, confirming their role as intermediates in the soot formation process.

| Species Category | Examples | Role in Soot Formation |

| Small Alkenes | Ethylene, Acetylene | Building blocks for larger molecules |

| Polyynes | Diacetylene, Triacetylene | Precursors to the first aromatic rings |

| Aromatic Hydrocarbons | Benzene, Toluene | First ring structures, foundation for PAHs |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Pyrene | Key intermediates for soot surface growth and particle inception |

Oxidation Kinetics and Product Formation Profiling

Understanding the oxidation kinetics of dodecane is critical for improving the efficiency and reducing the emissions of diesel and jet engines. This compound serves as a crucial tool in these investigations, enabling detailed profiling of product formation and the validation of complex reaction mechanisms. The oxidation of large alkanes like dodecane proceeds through a vast network of thousands of elementary reactions, especially at the low to intermediate temperatures relevant to engine autoignition. cornell.eduresearchgate.netllnl.gov

When this compound is used in oxidation experiments, such as in jet-stirred reactors or shock tubes, the ¹³C label allows for the precise tracking of carbon atoms as they are incorporated into a wide array of oxidation products. cornell.edu This is particularly valuable for distinguishing between different reaction pathways that may lead to the same final product. For example, the formation of smaller aldehydes, ketones, and cyclic ethers can occur through various competing reaction channels. researchgate.net By analyzing the isotopic composition of these products, scientists can determine the relative importance of each channel. bit.edu.cn

Isotope-Resolved Metabolomics and Metabolic Flux Analysis in Non-Clinical Systems

Isotope-resolved metabolomics, particularly through ¹³C Metabolic Flux Analysis (¹³C-MFA), is a cornerstone technique for quantitatively understanding the intricate network of biochemical reactions within a biological system. nih.govspringernature.com This approach involves introducing a substrate labeled with a stable isotope, such as this compound, into a biological system and tracking its incorporation into downstream metabolites. researchgate.net By measuring the isotopic labeling patterns in these metabolites, typically using mass spectrometry or nuclear magnetic resonance (NMR), researchers can deduce the active metabolic pathways and calculate the rates (fluxes) of the reactions within them. researchgate.netnih.gov This provides a detailed snapshot of cellular metabolism that goes beyond simple measurements of metabolite concentrations.

Quantitative Tracing of Carbon Flux through Microbial Metabolic Networks

In microbial systems, this compound can be used as a sole carbon source for specific microorganisms, such as alkane-degrading bacteria, which are important in bioremediation and industrial biotechnology. By supplying these microbes with fully labeled dodecane, ¹³C-MFA can be employed to map the complete catabolic pathway of the alkane. nih.gov

The analysis begins with the initial enzymatic attack on the dodecane molecule, and by tracking the ¹³C atoms, researchers can follow the carbon backbone as it is broken down and funneled into central carbon metabolism. researchgate.net This allows for the quantification of carbon flux distribution at key metabolic branch points, such as the split between the glycolytic pathway and the pentose (B10789219) phosphate (B84403) pathway. nih.gov Such information is vital for metabolic engineering efforts aimed at optimizing microbes for the production of biofuels, chemicals, or pharmaceuticals from alkane feedstocks. By identifying metabolic bottlenecks or competing pathways that divert carbon away from the desired product, targeted genetic modifications can be made to enhance yield and productivity. nih.gov

Table 2: Microbial Metabolic Pathways Elucidated by ¹³C-Alkane Tracing This table shows central metabolic pathways in microorganisms. When an organism utilizes this compound as a food source, the labeled carbon is incorporated into the intermediates of these pathways, allowing for the quantification of their activity.

| Pathway | Function | Key Metabolites |

| Alkane Catabolism | Initial breakdown of dodecane | Dodecanoic acid, Acetyl-CoA |

| Glycolysis/Gluconeogenesis | Glucose metabolism and synthesis | Glucose-6-phosphate, Pyruvate |

| Pentose Phosphate Pathway | Production of NADPH and nucleotide precursors | Ribose-5-phosphate, Erythrose-4-phosphate |

| Tricarboxylic Acid (TCA) Cycle | Central energy-yielding pathway | Citrate, Succinate, Malate |

| Amino Acid Biosynthesis | Synthesis of protein building blocks | Glutamate, Alanine, Serine |

Pathway Analysis in Plant and Algal Biofuel Production Systems

While plants and algae primarily fix inorganic carbon (CO₂), isotopic labeling is a critical tool for analyzing and engineering pathways relevant to biofuel production. researchgate.net The principles of ¹³C flux analysis are widely applied to understand how these organisms synthesize energy-rich compounds like lipids and isoprenoids. researchgate.net Although this compound itself is not a typical substrate, understanding its microbial degradation is relevant for studying the complete carbon cycle and potential interactions in mixed cultures or soil environments.

In the context of algal biofuels, ¹³C-labeled substrates (like ¹³C-bicarbonate) are used to trace the flow of carbon from fixation in the chloroplast to its storage in triacylglycerols (TAGs), the primary feedstock for biodiesel. mdpi.com This analysis helps identify the specific enzymatic steps that limit the rate of lipid synthesis. By understanding these limitations, researchers can genetically engineer algal strains with enhanced lipid productivity. mdpi.com The knowledge gained from studying alkane metabolism in other organisms can also inform strategies for converting algal biomass into "drop-in" biofuels, which include alkanes like dodecane.

In Vitro Enzymatic Reaction Mechanism Studies Using Labeled Substrates

This compound is an invaluable tool for studying the mechanisms of enzymes that act on alkanes, such as hydroxylases and monooxygenases, in a controlled in vitro setting. By using a fully labeled substrate, researchers can use techniques like mass spectrometry and NMR to precisely track the transformation of the dodecane molecule by an isolated enzyme. springernature.com

This approach allows for the determination of which specific carbon-hydrogen bonds are targeted by the enzyme and the sequence of bond-breaking and bond-forming events. For example, observing the isotopic distribution in the products can reveal whether a reaction proceeds through a radical mechanism or a concerted pathway. This detailed mechanistic insight is fundamental to understanding how these enzymes achieve their catalytic activity and specificity. It also provides a basis for protein engineering efforts to create novel biocatalysts with improved properties for industrial applications, such as the synthesis of specialty chemicals. nih.gov

Geochemical Applications in Petroleum Systems

In petroleum geochemistry, stable isotope analysis is a fundamental tool for understanding the origin, migration, and alteration of hydrocarbons in the subsurface. geologyscience.ru this compound can be utilized in this field as a high-purity internal standard or spike for the precise quantification of dodecane and related compounds in crude oil and source rock extracts via isotope dilution mass spectrometry.

Furthermore, this compound is employed in laboratory experiments designed to simulate geological processes. researchgate.net For instance, in artificial maturation experiments (pyrolysis) that mimic the generation of petroleum from kerogen, labeled dodecane can be used to trace the pathways of thermal cracking and isomerization. Similarly, in simulated biodegradation studies, this compound can be introduced to a crude oil sample that is then incubated with hydrocarbon-degrading microorganisms. By tracking the disappearance of the labeled dodecane and the appearance of labeled metabolic byproducts, geochemists can determine the rates and pathways of biodegradation, a process that significantly affects oil quality in reservoirs. cup.edu.cn This information is crucial for petroleum exploration, as it helps in assessing reservoir quality and the potential alteration history of discovered oil accumulations. geologyscience.ru

Source Characterization and Migration Pathways of Natural Hydrocarbons

Isotopically labeled compounds are crucial tools in geochemistry for identifying the origin of hydrocarbons and tracking their movement through subterranean structures. The stable isotope signatures of natural gases, for instance, provide insights into their genesis, helping to distinguish between biogenic (produced by microbial activity at low temperatures) and thermogenic (produced from the thermal decomposition of organic matter at high temperatures) sources. escholarship.orgscsengineers.com While noble gas isotopes are often used to trace the physical migration of underground fluids, carbon and hydrogen isotopes of hydrocarbon molecules are essential for understanding the generation and subsequent alteration of the gases. mdpi.comdigforenergy.com

The use of tracers helps in creating a "fingerprint" for different gas sources. geoscienceworld.org By analyzing the composition of hydrocarbon gases (methane, ethane (B1197151), propane, etc.) and their isotopic ratios (e.g., ¹³C/¹²C), geochemists can characterize the genetics of the gas. digforenergy.com This information is critical for understanding petroleum systems. For example, variations in the isotopic composition of methane (B114726) and ethane can indicate different source rocks or maturity levels. corelab.com this compound can be used in laboratory simulations to mimic the behavior of liquid hydrocarbons, helping to validate models of how oil and gas move from source rock to reservoir.

Tracking the migration pathways of hydrocarbons is essential for successful exploration and resource management. nih.govsearchanddiscovery.com Geochemical analysis can reveal how hydrocarbons move along faults and through carrier beds to accumulate in traps. japex.co.jpresearchgate.net Isotopic data can help determine the direction and extent of migration, and identify whether different reservoirs are connected or compartmentalized. corelab.com Complex migration histories, including mixing from different sources, can be unraveled by detailed isotopic and compositional analysis. geoscienceworld.orgresearchgate.net

Table 1: Typical Isotopic Signatures for Distinguishing Hydrocarbon Sources

| Parameter | Biogenic Gas | Thermogenic Gas | Key Indicator |

|---|---|---|---|

| δ¹³C of Methane (‰) | Lighter (e.g., < -55‰) | Heavier (e.g., > -50‰) | Indicates formation temperature and pathway (CO₂ reduction vs. acetate (B1210297) fermentation). escholarship.org |

| C₁/(C₂+C₃) Ratio | High (>1000) | Low (<100) | Biogenic gas is typically "dry" (almost pure methane). researchgate.net |

| δ²H of Methane (‰) | Variable, depends on formation water | Enriched relative to biogenic gas | Helps to further constrain the source environment and water involved in methanogenesis. caltech.edu |

Reservoir Geochemistry and Enhanced Oil Recovery Research

In reservoir geochemistry, this compound is used as a proxy for crude oil in laboratory studies to understand fluid behavior and assess the effectiveness of Enhanced Oil Recovery (EOR) techniques. geologyscience.ruresearchgate.net EOR methods are employed to extract residual oil left after primary and secondary recovery stages. researchgate.netmdpi.com Gas injection, where gases like carbon dioxide (CO₂), nitrogen (N₂), or natural gas are injected into the reservoir, is a common EOR method. magnascientiapub.comnih.govmdpi.com These gases can reduce oil viscosity, swell the oil, and lower the interfacial tension between oil and water, all of which help to mobilize trapped oil. researchgate.net

Laboratory experiments, often called core flooding, use rock samples (cores) from reservoirs to simulate the EOR process. In these experiments, n-dodecane is frequently used as a model oil because its properties are well-characterized and representative of the alkane fraction of light crude oils. researchgate.net For instance, studies have used dodecane to evaluate oil recovery after injecting various gases into core samples under reservoir conditions of high pressure and temperature. researchgate.net The use of this compound would allow for precise tracking of the "oil" phase as it is displaced by the injected gas, providing valuable data on displacement efficiency and the mechanisms of recovery. utexas.edu

This research is particularly vital for unconventional reservoirs like shale and tight oil formations, where primary recovery is very low. utexas.edu Techniques like "huff-n-puff" gas injection are investigated using these models to optimize cycle duration, pressure, and gas composition for maximum oil recovery. researchgate.net

Table 2: Application of Dodecane in Simulated EOR Experiments

| EOR Method Simulated | Role of Dodecane | Parameters Investigated | Key Findings/Objective |

|---|---|---|---|

| Gas Injection (CO₂, N₂, CH₄) | Model oil to saturate core samples. researchgate.net | Oil recovery volumes, effect of fractures, pore-network complexity. researchgate.net | Quantify the effectiveness of different gases in displacing oil from tight rock matrices. researchgate.net |

| Huff-n-Puff Gas Injection | Represents crude oil in shale core experiments. utexas.edu | Pressure programs, solvent selection, cycle duration. utexas.edu | Understand mass transfer mechanisms (diffusion, phase behavior) in nano-sized pores. |

| Mobility Control Studies | Liquid phase for permeability measurements. researchgate.net | Permeability of different rock lithologies at in-situ stress conditions. researchgate.net | Assess the contribution of pore-scale processes to overall recovery. |

Advancements in Material Science and Polymer Degradation Studies

The use of stable isotopes provides a powerful method for investigating molecular processes in material science. Isotopic labeling allows researchers to track specific molecules or parts of molecules through complex physical and chemical changes without altering their fundamental behavior. wikipedia.org

Tracing Polymer Additive Migration and Leaching

Polymers often contain additives to enhance their properties, such as antioxidants, plasticizers, and UV stabilizers. These additives are not chemically bound to the polymer and can migrate within the material or leach out into the environment, which is a significant concern for applications like food packaging and medical devices. Isotopic labeling is a precise technique to study these migration processes. researchgate.net By incorporating ¹³C-labeled additives into a polymer matrix, their movement can be tracked with high sensitivity. acs.org

While direct studies citing this compound for this specific purpose are not prevalent, the principle is well-established with other labeled compounds. For example, a ¹³C-labeled version of an antioxidant could be mixed into a polymer like polyethylene. Over time, samples of the polymer or any contacting substance (like a food simulant) can be analyzed. Mass spectrometry can then distinguish the labeled antioxidant from any unlabeled counterparts, allowing for precise quantification of how much has migrated to the surface or leached out. This approach helps in developing safer materials and validating predictive models for additive migration.

Investigating Degradation Mechanisms of Polymeric Materials

Understanding how polymers degrade is crucial for improving their stability and predicting their lifespan. nih.gov Degradation can be initiated by heat, light, oxygen, or mechanical stress, leading to irreversible changes in the polymer's molecular structure, such as chain scission, crosslinking, and the formation of new functional groups. researchgate.nete3s-conferences.org

Isotopic labeling is a key tool for elucidating these complex degradation pathways. nih.gov By synthesizing polymers with ¹³C atoms at specific locations in the polymer backbone or side chains, researchers can trace the fate of these atoms as the material degrades. For example, if a polymer chain breaks, mass spectrometry analysis of the degradation products can reveal which chemical bonds were cleaved by identifying the resulting ¹³C-containing fragments. This has been used to study the mechanisms of thermal and thermal-oxidative degradation in various polymers. nih.gov Experiments using isotope labeling have helped confirm whether bond cleavage occurs via homolytic (forming two radicals) or heterolytic (forming a cation and an anion) pathways. wikipedia.org This fundamental knowledge is essential for designing more durable polymers and effective stabilizer packages. researchgate.net

Table 3: Isotopic Labeling in Polymer Science Applications

| Application Area | Isotopic Labeling Strategy | Analytical Technique | Information Gained |

|---|---|---|---|

| Additive Migration | Synthesize an additive (e.g., antioxidant) with ¹³C labels. | Mass Spectrometry (MS) | Quantitative measurement of additive leaching into food simulants or the environment. researchgate.net |

| Polymer Degradation | Incorporate ¹³C-labeled monomers into the polymer chain. | MS, Nuclear Magnetic Resonance (NMR) | Identification of bond cleavage sites and degradation products, elucidation of reaction mechanisms. nih.govwikipedia.org |

| Nanoparticle Fate | Use intrinsically labeled metal isotopes in metal-containing nanoparticles. acs.org | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Highly sensitive tracking of nanoparticle transformation, uptake, and distribution in environmental systems. acs.org |

Methodological Development for Quantitative Isotope Dilution Mass Spectrometry (QIDMS)

Quantitative Isotope Dilution Mass Spectrometry (QIDMS or IDMS) is a premier analytical technique for achieving highly accurate and precise measurements of the amount of a substance in a sample. The method relies on the addition of a known quantity of an isotopically labeled version of the analyte, known as an internal standard, to the sample.

This compound is an ideal internal standard for the quantification of dodecane and other related hydrocarbons in complex mixtures like petroleum products or environmental samples. The procedure involves adding a precisely weighed amount of this compound to a sample containing an unknown quantity of natural (unlabeled) dodecane. After thorough mixing to ensure isotopic equilibration, the sample is processed and analyzed by a mass spectrometer (typically coupled with a gas chromatograph, GC-MS).

The mass spectrometer measures the ratio of the signal from the labeled isotope (this compound) to the unlabeled analyte (dodecane). Because the labeled and unlabeled compounds behave almost identically during extraction, cleanup, and analysis, any sample loss affects both equally. Therefore, the measured isotope ratio remains unchanged by procedural inefficiencies. By knowing this final ratio, the initial amount of added standard, and the molecular weights of the labeled and unlabeled compounds, the original amount of the analyte in the sample can be calculated with high accuracy. researchgate.net This technique is invaluable for the trace-level quantification of pollutants and for the precise characterization of chemical products. nih.gov

Theoretical and Computational Approaches in Dodecane 13c12 Research

Quantum Chemical Calculations of Isotope Effects and Spectroscopic Signatures

Quantum chemical calculations are fundamental to understanding how isotopic substitution affects the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict the outcomes of isotopic labeling on molecular vibrations, which in turn influence kinetic isotope effects (KIEs) and spectroscopic signatures.

The substitution of ¹²C with ¹³C in the dodecane (B42187) backbone creates a molecule, Dodecane-13C12, that is chemically identical but physically heavier. This mass difference, while small, alters the zero-point vibrational energy (ZPVE) of the molecule's bonds. According to the harmonic oscillator approximation, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms involved in the bond. libretexts.org Therefore, C-H and C-C bonds in this compound vibrate at slightly lower frequencies than those in standard dodecane.

This shift in vibrational frequencies is the origin of the kinetic isotope effect, where reactions involving the breaking of bonds to the heavier isotope proceed at a different rate. libretexts.org Quantum calculations can model the potential energy surface of a reaction and determine the vibrational frequencies of the reactants and the transition state for both the light (¹²C) and heavy (¹³C) isotopologues. ic.ac.ukicm.edu.pl From this, the KIE can be predicted, offering a powerful tool to elucidate reaction mechanisms and identify rate-determining steps. libretexts.orgic.ac.uk

Furthermore, these calculations are crucial for interpreting spectroscopic data. In Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of ¹²C with the NMR-active ¹³C nucleus is the entire basis of ¹³C NMR. However, secondary isotope effects, such as the effect of deuterium (B1214612) substitution on ¹³C chemical shifts, can also be predicted with high accuracy using Density Functional Theory (DFT) calculations. researchgate.net For this compound, quantum calculations can predict its full ¹³C NMR spectrum, aiding in the assignment of complex spectra and understanding how its electronic environment is subtly perturbed by isotopic labeling. researchgate.net

| Parameter | Quantum Chemical Calculation Approach | Experimental Approach |

|---|---|---|

| Methodology | Calculation of molecular vibrational frequencies and zero-point energies for different isotopologues (e.g., using DFT). ic.ac.ukicm.edu.pl | Measurement of reaction rates or spectroscopic shifts for isotopically labeled vs. unlabeled compounds (e.g., using NMR or Mass Spectrometry). ic.ac.uk |

| Primary Output | Predicted Kinetic Isotope Effects (kH/kD, k12/k13), predicted spectroscopic shifts (δ in ppm). researchgate.net | Measured reaction rate constants, measured changes in isotopic abundance, observed spectral shifts. ic.ac.uk |

| Application to this compound | Predicting changes in reaction rates for oxidation or cracking; predicting the ¹³C NMR chemical shifts for each carbon position. | Measuring the extent of biodegradation by analyzing isotopic ratios; confirming molecular structure and purity. researchgate.net |

| Advantages | Provides access to all possible isotope effects in a molecule, including at transition states; helps interpret complex experimental data. ic.ac.uk | Provides real-world data under specific conditions; validates theoretical models. |

Molecular Dynamics Simulations of Labeled Hydrocarbon Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion and interaction of molecules over time. For studies involving this compound, MD simulations are used to understand how this labeled hydrocarbon behaves in complex environments, such as in solution, at interfaces, or within biological systems. mdpi.comnih.gov

In an MD simulation, the forces between atoms are calculated using a classical force field, and Newton's equations of motion are integrated to track the trajectory of each atom. mdpi.com When simulating an isotopically labeled molecule like this compound, the force field parameters (which describe bond lengths, angles, and non-bonded interactions) remain unchanged from normal dodecane because the electronic structure is virtually identical. The only modification is the change in the atomic mass of the carbon atoms from approximately 12.01 amu to 13.00 amu. sigmaaldrich.com

This change in mass directly affects the dynamic properties of the molecule. For instance, diffusion rates, which are dependent on mass, will be slightly lower for this compound compared to its lighter counterpart. MD simulations can quantify these differences and explore their consequences. Studies have used MD to investigate the interactions between n-dodecane and various materials, such as mineral surfaces and polymers, providing insight into lubrication and coating mechanisms. mdpi.com Other simulations have explored the evaporation of n-dodecane droplets and its behavior as a component of multi-component fuels, which is critical for combustion research. ucl.ac.uk By simulating this compound, researchers can precisely model its transport and partitioning behavior in tracer experiments, for example, its interaction with and mobility within kerogen pores in geological studies. eartharxiv.org

| Simulation Parameter | Typical Value / Description | Relevance to this compound |

|---|---|---|

| Force Field | COMPASS, OPLS-AA, or CHARMM | Describes the potential energy of the system; parameters are identical for ¹²C and ¹³C dodecane. mdpi.com |

| System Composition | 30 dodecane molecules on a palygorskite surface. mdpi.com | The model system where the interactions of this compound are studied (e.g., with solvents, surfaces, or biomolecules). |

| Atomic Mass (Carbon) | ~12.01 amu for standard; 13.003 amu for ¹³C. | The key parameter change for simulating the labeled isotopologue. Affects dynamics but not static interactions. |

| Ensemble | NVT (constant Number of atoms, Volume, Temperature). ucl.ac.uk | Maintains the thermodynamic conditions of the simulated experiment. |

| Temperature | 303.15 K (30 °C). mdpi.com | Set to match experimental conditions, affecting molecular motion. |

| Calculated Property | Interaction Energy, Self-Diffusion Coefficient, Relative Concentration Profile. mdpi.com | Quantifies the strength of interactions and dynamic behavior of this compound within the system. |

Computational Modeling of Isotopic Flux Networks and Kinetic Pathways

When this compound is introduced into a biological or environmental system, it can undergo a series of chemical transformations. Computational modeling is essential for tracing the path of the ¹³C atoms through complex metabolic or degradation networks. This approach, often called ¹³C-Metabolic Flux Analysis (¹³C-MFA), uses the distribution of ¹³C in downstream products to quantify the rates (fluxes) of the underlying biochemical pathways. nih.gov

The methodology relies on feeding a system with a ¹³C-labeled substrate, such as this compound, and then measuring the mass isotopomer distribution (MID) of key metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). A mass isotopomer is a molecule with a specific number of heavy isotopes (e.g., M+1, M+2, etc., up to M+12 for a fully labeled dodecane fragment). nih.gov

A computational model of the reaction network is constructed, which includes all known biochemical reactions and their specific atom transitions. nih.gov The model then simulates the flow of ¹³C atoms through the network for a given set of reaction fluxes. By iteratively adjusting the fluxes and comparing the computationally predicted MIDs with the experimentally measured ones, the model can deduce the set of fluxes that best explains the observed labeling patterns. nih.gov

Research on the metabolism of dodecanedioate (B1236620) (a C12 dicarboxylate closely related to dodecane) provides a clear example of this approach. nih.gov Using fully ¹³C-labeled dodecanedioate, researchers were able to model its catabolism and demonstrate how it is oxidized in both peroxisomes and mitochondria, and how it serves as an anaplerotic substrate, replenishing intermediates of the citric acid cycle. nih.govphysiology.org Such models are invaluable for understanding the kinetic pathways of hydrocarbon degradation and the metabolic fate of fatty acids and their derivatives. mdpi.com

| Metabolite | Mass Isotopomer | Measured Abundance (%) | Interpretation |

|---|---|---|---|

| Malonyl-CoA | M+0 | ~80% | Unlabeled pool from endogenous sources. |

| M+2 | ~18% | Formed from M+2 Acetyl-CoA, a product of β-oxidation of the ¹³C-labeled substrate. | |

| M+3 | ~2% | Potentially formed from M+2 acetyl-CoA and ¹³CO₂. nih.gov | |

| Succinate | M+0 | ~65% | Unlabeled pool. |

| M+2 | ~20% | Product of the Citric Acid Cycle using M+2 Acetyl-CoA. | |

| M+4 | ~15% | Direct product of the complete β-oxidation of ¹³C-dodecanedioate. nih.gov |

Methodological Challenges and Best Practices in Dodecane 13c12 Tracing Experiments

Management of Natural Abundance Background and Contamination in ¹³C Isotope Analysis

A primary challenge in any stable isotope tracer experiment is distinguishing the introduced labeled compound from the naturally occurring isotopes. In the context of Dodecane-¹³C₁₂, this involves correcting for the natural abundance of ¹³C in biological and environmental samples.

Natural Abundance Correction:

Contamination Control:

Contamination can significantly impact the accuracy of ¹³C isotope analysis. nih.gov Potential sources of carbon contamination are ubiquitous and can be introduced at various stages, from sample collection to analysis.

Sample Collection and Storage: The use of plastic containers for drying or storing samples should be avoided, as they can leach carbon compounds and contaminate samples, particularly affecting δ¹³C measurements. bu.edu Glass vessels or aluminum foil are recommended alternatives. bu.edu

Sample Preparation: During sample preparation, care must be taken to avoid introducing foreign carbon. For example, when grinding samples, cross-contamination between samples must be prevented. The use of materials like polypropylene (B1209903) tubes for milling can introduce significant carbon contamination, leading to biased δ¹³C values. researchgate.netualberta.ca Similarly, fibers from PTFE filter bags used during extractions can also be a source of contamination. researchgate.netualberta.ca

Laboratory Environment: The laboratory air itself can be a source of CO₂ contamination. It is essential to handle samples in a clean environment and minimize their exposure to the atmosphere.

Pre-treatment of Samples:

Depending on the sample matrix, pre-treatment may be necessary to remove potential contaminants that could interfere with the ¹³C analysis.

Carbonates: For samples containing carbonates, such as soils or shells, an acid wash (e.g., with hydrochloric acid) is required to remove the carbonate carbon, which can have a different isotopic signature from the organic carbon of interest. nih.govbu.edu

Humic Acids: In soil and sediment samples, humic acids can be a significant source of background carbon. While methods exist to remove them, some research suggests that for stable isotope analysis, it may not always be necessary, and the treatment itself could potentially alter the isotopic composition of the sample. nih.gov

Lipids: In biological tissues, lipids can have a different ¹³C signature than other macromolecules. Depending on the research question, it may be necessary to remove lipids to isolate the isotopic signature of a specific compound or tissue component.

A summary of potential contaminants and mitigation strategies is presented in Table 1.

Table 1: Common Contaminants in ¹³C Isotope Analysis and Mitigation Strategies

| Contaminant Source | Mitigation Strategy | Reference |

|---|---|---|

| Plastic containers (drying/storage) | Use glass vessels or aluminum foil. | bu.edu |

| Polypropylene milling tubes | Avoid for carbon isotope analysis; seek alternative homogenization methods. | researchgate.netualberta.ca |

| PTFE filter bags | Be cautious of fiber contamination during extraction. | researchgate.netualberta.ca |

| Laboratory air (CO₂) | Minimize sample exposure to the atmosphere. | iaea.org |

| Carbonates in samples | Perform an acid wash pre-treatment. | nih.govbu.edu |

Minimization of Isotopic Fractionation During Sample Collection and Processing

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of the same substance. This can occur during physical, chemical, and biological processes and can lead to inaccurate measurements if not properly controlled.

Sample Collection:

Homogeneity: Ensuring the collected sample is representative and homogeneous is crucial. For larger samples like plant tissues or soils, grinding to a fine powder is necessary to ensure isotopic homogeneity. bu.eduusgs.gov

Drying: Samples should be dried thoroughly, typically at 60°C, to prevent microbial activity that could alter the isotopic composition. bu.eduucdavis.edu However, overly aggressive drying can also lead to the loss of volatile compounds, potentially causing fractionation.

Sample Processing:

Extraction and Derivatization: Chemical reactions used for extraction and derivatization can have kinetic isotope effects, where molecules with the lighter isotope (¹²C) react faster than those with the heavier isotope (¹³C). This can alter the isotopic ratio of the analyte. It is essential to use methods that are known to have minimal fractionation or to ensure reactions go to completion.

Chromatography: During chromatographic separation (e.g., gas chromatography), lighter isotopologues may elute slightly earlier than heavier ones. While this is the basis for isotope ratio mass spectrometry, incomplete peak separation or improper integration can lead to fractionation.

Diffusion: In studies involving gas-phase transport, diffusion can cause significant carbon isotope fractionation. Lighter molecules containing ¹²C diffuse faster than heavier molecules with ¹³C, which can lead to a depletion of ¹³C in the vapor phase further from the source. acs.org

Table 2: Key Steps in Sample Handling and Potential for Isotopic Fractionation

| Handling Step | Potential Fractionation Issue | Best Practice | Reference |

|---|---|---|---|

| Sample Drying | Loss of volatile compounds | Dry at a controlled, moderate temperature (e.g., 60°C). | bu.eduucdavis.edu |

| Grinding/Homogenization | Incomplete homogenization | Grind to a fine, uniform powder. | bu.eduusgs.gov |

| Chemical Extraction | Kinetic isotope effects | Use validated methods with minimal fractionation; drive reactions to completion. | |

| Gas Chromatography | Incomplete peak separation | Optimize chromatographic conditions for baseline separation of peaks. |

Experimental Design Principles for Robust and Interpretable Isotopic Tracer Studies

A well-designed experiment is fundamental to obtaining meaningful data from Dodecane-¹³C₁₂ tracing studies. The design must be tailored to the specific research question and the biological or environmental system under investigation.

Tracer Selection and Purity:

The choice of a fully labeled Dodecane-¹³C₁₂ (99 atom % ¹³C) is crucial for maximizing the signal-to-noise ratio and minimizing the amount of tracer needed. nih.gov

The isotopic purity of the tracer must be known and accounted for in the data analysis, as impurities can affect the calculated isotopic enrichment. uni-regensburg.de

Control Groups and Baseline Measurements:

Control Groups: Including a control group that does not receive the Dodecane-¹³C₁₂ tracer is essential to determine the natural abundance of ¹³C in the system and to account for any background contamination.

Baseline Samples: Collecting samples before the introduction of the tracer is critical to establish the initial isotopic composition of the system. biorxiv.org

Time-Course and Steady-State Considerations:

The duration of the experiment and the timing of sample collection are critical. frontiersin.org

In metabolic studies, it is often desirable to reach an isotopic steady state, where the isotopic enrichment of metabolites remains constant over time. mdpi.com The time required to reach steady state varies depending on the pathway and organism. frontiersin.org

In environmental studies, the timing of sampling should be designed to capture the dynamics of the process being investigated, such as the rate of biodegradation.

Replication and Randomization: